molecular formula C40H42ClN5O7 B1667760 Batefenterol CAS No. 743461-65-6

Batefenterol

Cat. No. B1667760
M. Wt: 740.2 g/mol
InChI Key: URWYQGVSPQJGGB-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Batefenterol, also known as GSK-961081A, is an investigational drug that has been used in trials studying the treatment of Pulmonary Disease, Chronic Obstructive . It is a novel bifunctional molecule composed of a muscarinic antagonist and a β2-adrenoceptor agonist .


Molecular Structure Analysis

The molecular structure of Batefenterol is quite complex. It has a molecular weight of 740.25 and a chemical formula of C40H42ClN5O7 . The detailed structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Batefenterol has a molecular weight of 740.25 and a chemical formula of C40H42ClN5O7 . It has a density of 1.4±0.1 g/cm3, a boiling point of 948.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .

Scientific Research Applications

Pharmacokinetics and Excretion

Batefenterol has been studied for its pharmacokinetics and excretion patterns. A study by Ambery et al. (2018) explored the pharmacokinetics and excretion of batefenterol using [14C]-radiolabeled drug in healthy male subjects. The research found that batefenterol exhibited low systemic bioavailability after inhaled and oral administration, with high fecal excretion and low urinary excretion following IV and oral administration.

Dose-Finding in COPD Patients

In a randomized study, Crim et al. (2019) investigated the dose-response of batefenterol in patients with COPD. The study aimed to model the dose-response of batefenterol and select a dose for Phase III development. Significant improvements were noted in lung function at various doses, suggesting its potential for treating COPD.

Pharmacodynamics in COPD

A study by Ambery et al. (2015) focused on the population pharmacokinetics and pharmacodynamics of batefenterol in patients with moderate-to-severe chronic obstructive pulmonary disease (COPD). The study aimed to characterize the relationship between systemic exposure to batefenterol and key cardiac-related safety parameters. The findings indicated no clear relationships between plasma drug levels and cardiac-related safety parameters.

Discovery and Clinical Potential

The discovery of batefenterol and its dual pharmacology was discussed in a study by Hughes et al. (2015). The research highlighted the development of batefenterol as a first-in-class dual pharmacology multivalent muscarinic antagonist and β2-agonist, showing potential effectiveness in treating COPD.

Combination Therapy in COPD

The safety and tolerability of batefenterol in combination with fluticasone furoate for the treatment of COPD were evaluated in a study by Crim et al. (2020). The study found that the combination treatment was non-inferior to placebo for the primary endpoint, with no new clinically relevant general or cardiovascular safety signals.

Safety And Hazards

Batefenterol is considered toxic and can cause irritation to the skin and eyes. It’s also considered a risk of serious damage to health by prolonged exposure . It’s important to handle Batefenterol with care, using appropriate personal protective equipment .

Future Directions

Batefenterol is currently in the investigational stage and has been used in trials studying the treatment of Pulmonary Disease, Chronic Obstructive . The primary objective of one such study was to model the dose–response of Batefenterol and select a dose for Phase III development . The results of these studies will guide the future directions of Batefenterol.

properties

IUPAC Name

[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWYQGVSPQJGGB-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Batefenterol

CAS RN

743461-65-6
Record name Batefenterol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743461656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batefenterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12526
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BATEFENTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAT42T80T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batefenterol
Reactant of Route 2
Reactant of Route 2
Batefenterol
Reactant of Route 3
Batefenterol
Reactant of Route 4
Batefenterol
Reactant of Route 5
Reactant of Route 5
Batefenterol
Reactant of Route 6
Batefenterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.